INCB40093

Catalog No.
S530584
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INCB40093

Product Name

INCB40093

IUPAC Name

unknown

Solubility

Soluble in DMSO, not in water

Synonyms

INCB40093; INCB-40093; INCB 40093.

Description

The exact mass of the compound INCB40093 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

INCB40093 is a selective inhibitor of phosphoinositide 3-kinase delta, a member of the phosphoinositide 3-kinase family that plays a crucial role in various cellular functions, including cell growth, proliferation, and survival. This compound is primarily investigated for its potential therapeutic applications in treating B-lymphoid malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Its mechanism of action involves the inhibition of the signaling pathways activated by the B-cell receptor, which are critical for the survival and proliferation of malignant B cells .

Typical for small molecule inhibitors. The primary reaction involves its binding to the ATP-binding site of phosphoinositide 3-kinase delta, thereby preventing the phosphorylation of downstream targets involved in cell survival and proliferation. The compound's structure allows it to interact specifically with this kinase, leading to a reduction in its activity and subsequent effects on cellular signaling pathways .

The synthesis of INCB40093 involves several steps that typically include the formation of key intermediates through various organic reactions such as coupling reactions and cyclization processes. The synthetic route is designed to ensure high purity and yield of the final product. Detailed methodologies may involve palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques to construct the complex molecular framework characteristic of this compound .

INCB40093 is primarily being developed for use in oncology, specifically targeting B-lymphoid malignancies. Its application extends to both monotherapy and combination therapy settings, particularly in clinical trials aimed at assessing its safety and efficacy in patients with chronic lymphocytic leukemia and other related cancers. The compound's selective inhibition profile makes it a candidate for minimizing side effects commonly associated with broader-spectrum therapies .

Several compounds share structural and functional similarities with INCB40093. These include:

  • INCB50465: Another selective inhibitor of phosphoinositide 3-kinase delta, showing similar therapeutic applications but differing in potency and pharmacokinetic profiles.
  • Idelalisib: A first-in-class phosphoinositide 3-kinase delta inhibitor used in treating chronic lymphocytic leukemia; it has a different chemical structure but similar mechanisms of action.
  • MGCD265: A multi-targeted kinase inhibitor that affects various pathways including those involved in B-cell malignancies.
CompoundMechanismPrimary IndicationUnique Features
INCB40093PI3K delta inhibitionB-lymphoid malignanciesSelective for PI3K delta
INCB50465PI3K delta inhibitionHematological cancersDiffering potency compared to INCB40093
IdelalisibPI3K delta inhibitionChronic lymphocytic leukemiaFirst-in-class; broader clinical use
MGCD265Multi-targeted kinaseVarious cancersTargets multiple kinases

INCB40093 stands out due to its selectivity for phosphoinositide 3-kinase delta, which may lead to reduced side effects compared to less selective inhibitors like Idelalisib. Its ongoing development aims to fully elucidate its therapeutic potential within targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types